Ethanol, 2-amino-, sulfate (salt)

Description

BenchChem offers high-quality Ethanol, 2-amino-, sulfate (salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-amino-, sulfate (salt) including the price, delivery time, and more detailed information at info@benchchem.com.

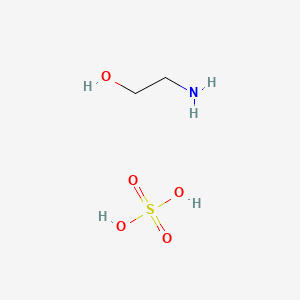

Structure

2D Structure

Properties

CAS No. |

68955-16-8 |

|---|---|

Molecular Formula |

C2H9NO5S |

Molecular Weight |

159.16 g/mol |

IUPAC Name |

2-aminoethanol;sulfuric acid |

InChI |

InChI=1S/C2H7NO.H2O4S/c3-1-2-4;1-5(2,3)4/h4H,1-3H2;(H2,1,2,3,4) |

InChI Key |

IQGWPPQNIZBTBM-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)N.OS(=O)(=O)O |

Related CAS |

85338-41-6 90583-16-7 91648-48-5 68908-44-1 91648-44-1 91783-26-5 20261-59-0 90583-17-8 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Profile of 2-Aminoethanol Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-aminoethanol sulfate, also known as 2-aminoethyl hydrogen sulfate. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations to support further research and application of this compound.

Core Physicochemical Properties

2-Aminoethanol sulfate is a crystalline powder, typically white to slightly beige in color.[1] It is a valuable building block in the synthesis of various pharmaceutical and biologically active compounds.[1] The key physicochemical properties of 2-aminoethanol sulfate are summarized in the table below, providing a clear comparison of its fundamental characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₇NO₄S | [2] |

| Molecular Weight | 141.15 g/mol | [3] |

| Melting Point | 277 °C (decomposes) | [3][4] |

| Boiling Point | 296.49 °C (estimated) | [5] |

| Density | 1.344 g/cm³ (estimated) | [5] |

| Appearance | White to slightly beige fine crystalline powder | [6] |

| Solubility | Soluble in water, slightly soluble in methanol | [5] |

| pKa | -4.33 ± 0.18 (predicted) | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the protocols for the synthesis of 2-aminoethanol sulfate and the determination of its key physicochemical properties.

Synthesis of 2-Aminoethyl Hydrogen Sulfate

A common method for the synthesis of 2-aminoethyl hydrogen sulfate involves the reaction of 2-aminoethanol with sulfuric acid.[6]

Materials:

-

2-aminoethanol

-

Concentrated sulfuric acid

-

Toluene

-

Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst

-

Ethanol

Procedure:

-

To a solution of 100 mL of 2-aminoethanol in 400 mL of toluene, add 100 mg of the phase transfer catalyst TBAB.

-

Slowly add 1.1 equivalents of 98% concentrated sulfuric acid to the mixture while maintaining the temperature below 40°C. The addition should be completed within one hour.

-

After the addition is complete, stir the mixture for an additional 30 minutes.

-

Set up the apparatus for reflux dehydration with an oil-water separator and heat the reaction mixture to 110°C.

-

Continue the reflux for one hour, or until no more water is separated.

-

Cool the reaction solution to below 30°C.

-

Filter the precipitate and wash the filter cake with ethanol (in a 1:1 volume ratio of filter cake to ethanol).

-

Dry the resulting solid to obtain 2-aminoethyl hydrogen sulfate powder.[7]

Determination of Melting Point

The melting point of 2-aminoethanol sulfate can be determined using a standard capillary melting point apparatus.

Procedure:

-

Ensure the 2-aminoethanol sulfate sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus at a steady rate of 1-2 °C per minute.

-

Record the temperature at which the substance first begins to melt and the temperature at which it is completely molten. Due to its decomposition at the melting point, the recorded value will be a decomposition temperature.

Determination of Solubility

A general procedure for determining the solubility of 2-aminoethanol sulfate in a given solvent (e.g., water, ethanol) is as follows.

Procedure:

-

Add a known excess amount of 2-aminoethanol sulfate to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of 2-aminoethanol sulfate in the supernatant using a suitable analytical method, such as gravimetric analysis (after evaporation of the solvent) or a spectroscopic method.

-

Express the solubility as grams of solute per 100 mL of solvent. A laser monitoring technique can also be employed to determine the solid-liquid phase equilibrium.[8]

Experimental Workflow Visualization

The following diagram illustrates the key stages in the synthesis and purification of 2-aminoethanol sulfate.

This guide provides foundational information on 2-aminoethanol sulfate. For more specific applications or advanced characterization, further investigation into relevant literature is recommended.

References

- 1. 2-AMINOETHYL HYDROGEN SULFATE | 926-39-6 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 2-Aminoethyl hydrogen sulfate = 98.0 T 926-39-6 [sigmaaldrich.com]

- 4. 硫酸水素2-アミノエチル ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-AMINOETHYL HYDROGEN SULFATE CAS#: 926-39-6 [m.chemicalbook.com]

- 6. 2-AMINOETHYL HYDROGEN SULFATE CAS#: 926-39-6 [amp.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethanol, 2-amino-, sulfate (salt): Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of "Ethanol, 2-amino-, sulfate," a designation that can refer to two distinct but related chemical species: the ionic salt, ethanolamine sulfate, and the covalent ester, ethanolamine O-sulfate. A clear understanding of their differences is crucial for their appropriate application in research and development. This document elucidates the characteristics of both compounds, offering detailed experimental protocols for their synthesis and analysis.

Differentiating Ethanolamine Sulfate (Salt) and Ethanolamine O-Sulfate (Ester)

It is critical to distinguish between the salt and the ester forms of ethanolamine sulfate, as their chemical properties and biological activities differ significantly.

-

Ethanolamine Sulfate (Salt): This compound is the product of an acid-base reaction between the basic amine group of ethanolamine and sulfuric acid. The resulting salt consists of the 2-hydroxyethylammonium cation and the sulfate anion. Depending on the stoichiometry of the reaction, it can exist as a mono- or bis(2-hydroxyethylammonium) sulfate.

-

Ethanolamine O-Sulfate (EOS): This is a sulfuric acid ester of ethanolamine, where the sulfate group is covalently bonded to the oxygen atom of the ethanolamine molecule.[1] It is also known as 2-aminoethyl hydrogen sulfate.[1] This compound is of particular interest in neuroscience as an inhibitor of GABA transaminase.[1]

Chemical Structure and Properties

The fundamental properties of both the salt and the ester are summarized below.

Ethanolamine Sulfate (Salt)

-

Chemical Name: 2-Hydroxyethylammonium sulfate

-

Molecular Formula (1:1 salt): C₂H₉NO₅S[2]

-

Molecular Weight (1:1 salt): 159.16 g/mol [2]

-

Structure: An ionic compound formed by the protonation of the amino group of ethanolamine by sulfuric acid.

Ethanolamine O-Sulfate (Ester)

-

Chemical Name: 2-Aminoethyl hydrogen sulfate[1]

-

CAS Number: 926-39-6[1]

-

Molecular Formula: C₂H₇NO₄S[1]

-

Molecular Weight: 141.14 g/mol [1]

-

Melting Point: 277 °C (decomposes)[1]

-

Appearance: White to slightly beige crystalline powder.[1]

-

Structure: A covalent compound featuring a sulfate ester linkage.

The following table summarizes the key identification and physical properties of both compounds.

| Property | Ethanolamine Sulfate (1:1 Salt) | Ethanolamine O-Sulfate (Ester) |

| IUPAC Name | 2-hydroxyethylazanium;sulfuric acid | 2-aminoethyl hydrogen sulfate[1] |

| Synonyms | Monoethanolamine sulfate[2] | Aminoethyl sulfate, Ethanolamine O-sulfate (EOS)[1] |

| CAS Number | 30933-06-3 (for 1:1 salt)[2] | 926-39-6[1] |

| Molecular Formula | C₂H₉NO₅S[2] | C₂H₇NO₄S[1] |

| Molecular Weight | 159.16 g/mol [2] | 141.14 g/mol [1] |

| Physical State | Solid | Crystalline solid[1] |

Synthesis Protocols

Detailed methodologies for the preparation of both the salt and the ester are provided below.

Experimental Protocol: Synthesis of Ethanolamine Sulfate (Salt)

This protocol describes the direct neutralization of ethanolamine with sulfuric acid to form the salt.

Materials:

Procedure:

-

In a beaker, carefully add a measured amount of ethanolamine to deionized water.

-

Slowly, and with constant stirring, add a stoichiometric equivalent of 0.5 M sulfuric acid to the ethanolamine solution. The reaction is exothermic, and cooling may be necessary.[3]

-

Monitor the pH of the solution to ensure complete neutralization.

-

Transfer the resulting solution to a crystallizing dish.[3]

-

Allow the solvent to evaporate slowly in a fume hood or a desiccator to obtain crystals of ethanolamine sulfate.

-

Collect the crystals by filtration and dry them under vacuum.

Experimental Protocol: Synthesis of Ethanolamine O-Sulfate (Ester)

This protocol is adapted from a method for the synthesis of 2-aminoethyl hydrogen sulfate.[4][5]

Materials:

-

Ethanolamine[4]

-

Toluene[4]

-

Concentrated sulfuric acid (98%)[4]

-

Tetrabutylammonium bromide (TBAB) - phase transfer catalyst[4]

-

Ethanol (for washing)[4]

-

Three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer[4]

-

Oil-water separator[4]

Procedure:

-

To a three-necked flask, add 100 mL of ethanolamine and 400 mL of toluene.[4]

-

Add 100 mg of the phase transfer catalyst, TBAB.[4]

-

With stirring, slowly add 1.1 equivalents of 98% concentrated sulfuric acid via a dropping funnel, maintaining the temperature below 40°C. The addition should be completed within one hour.[4]

-

Continue stirring for an additional 30 minutes at the same temperature.[4]

-

Equip the flask with an oil-water separator and heat the mixture to 110°C for reflux dehydration.[4]

-

Continue the reflux for approximately one hour, or until no more water separates.[4]

-

Cool the reaction mixture to below 30°C.[4]

-

Filter the precipitate and wash the filter cake with ethanol.[4]

-

Dry the resulting white to off-white powder to yield 2-aminoethyl hydrogen sulfate.[4]

Analytical Methodologies

A suite of analytical techniques can be employed for the characterization and quantification of ethanolamine sulfate and ethanolamine O-sulfate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and distinguishing between the salt and the ester.

Experimental Protocol:

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place the solid sample directly on the ATR crystal.[6]

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation:

-

Ethanolamine Sulfate (Salt): Look for characteristic peaks of the ammonium group (N-H stretching and bending), the hydroxyl group (O-H stretch), and the sulfate anion (S-O stretching). The N-H stretching of the ammonium salt will appear as a broad band in the 3200-2800 cm⁻¹ region.[7] The sulfate group will show strong absorption bands around 1100 cm⁻¹.

-

Ethanolamine O-Sulfate (Ester): The spectrum will show peaks for the primary amine (N-H stretching around 3400-3250 cm⁻¹), C-N stretching, and the covalently bonded sulfate group (S=O stretching around 1350-1175 cm⁻¹ and S-O stretching around 1000-750 cm⁻¹).[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Experimental Protocol:

-

Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Spectral Interpretation:

-

¹H NMR: The proton chemical shifts will differ between the salt and the ester. For ethanolamine sulfate, the protons on the carbon adjacent to the ammonium group will be shifted downfield compared to free ethanolamine. For ethanolamine O-sulfate, the protons on the carbon adjacent to the sulfate ester group will also be significantly downfield.

-

¹³C NMR: Similarly, the chemical shifts of the carbon atoms will be indicative of the bonding environment.

-

| Compound | ¹H NMR Chemical Shifts (in D₂O, approximate) | ¹³C NMR Chemical Shifts (in D₂O, approximate) |

| Ethanolamine | ~3.81 ppm (-CH₂-OH), ~3.13 ppm (-CH₂-NH₂)[9] | ~60.3 ppm (-CH₂-OH), ~44.0 ppm (-CH₂-NH₂)[9] |

| Ethanolamine HCl (Salt) | ~3.83 ppm (-CH₂-OH), ~3.16 ppm (-CH₂-NH₃⁺)[10] | Similar to ethanolamine with shifts due to protonation |

| Ethanolamine O-Sulfate (Ester) | Protons adjacent to the sulfate group will be shifted further downfield. | The carbon attached to the sulfate ester will be shifted downfield. |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of these compounds.

Experimental Protocol:

-

Instrumentation: An HPLC system equipped with a suitable detector (e.g., UV, Refractive Index, or Mass Spectrometer).

-

Chromatographic Conditions:

-

Column: A mixed-mode column, such as a Primesep 100, can be used to separate ethanolamines by a combination of cation-exchange, hydrophobic, and polar interactions.[11][12]

-

Mobile Phase: A mixture of water, acetonitrile (ACN), and an acid modifier like trifluoroacetic acid (TFA) is often employed.[11][12]

-

Detection: Since ethanolamines lack a strong UV chromophore, derivatization may be necessary for UV detection. Alternatively, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be used.[11]

-

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm filter before injection.[13]

-

Analysis: Inject the sample and compare the retention time with that of a known standard for identification. For quantification, a calibration curve should be constructed using standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of ethanolamines, often requiring derivatization to improve volatility and chromatographic behavior.

Experimental Protocol:

-

Instrumentation: A GC-MS system with a suitable capillary column.

-

Derivatization: Derivatization with reagents like trifluoroacetic anhydride (TFAA) can be performed to make the analytes more volatile.[14]

-

Chromatographic Conditions:

-

Mass Spectrometry: Electron ionization (EI) is commonly used, and the resulting mass spectrum provides a fingerprint for identification.

-

Analysis: The retention time and mass spectrum of the sample are compared to those of a derivatized standard.

Elemental Analysis

Elemental analysis is used to determine the elemental composition (C, H, N, S) of a pure sample, which can confirm its empirical formula.

Experimental Protocol:

-

Instrumentation: An elemental analyzer.

-

Sample Preparation: An accurately weighed amount of the dry, pure sample is placed in a tin or silver capsule.[15]

-

Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.[16]

-

Data Interpretation: The weight percentages of C, H, N, and S are calculated and compared to the theoretical values for the proposed molecular formula.

Biological Significance and Signaling Pathways

Ethanolamine O-sulfate (EOS) is a well-characterized inhibitor of γ-aminobutyric acid (GABA) transaminase, an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][17] By inhibiting this enzyme, EOS increases the levels of GABA in the brain, which can have anticonvulsant effects.[2]

The following diagram illustrates the workflow for a GABA transaminase inhibition assay.

References

- 1. 2-AMINOETHYL HYDROGEN SULFATE CAS#: 926-39-6 [amp.chemicalbook.com]

- 2. The effect of chronic treatment with the GABA transaminase inhibitors gamma-vinyl-GABA and ethanolamine-O-sulphate on the in vivo release of GABA from rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparing a soluble salt by neutralisation | Class experiment | RSC Education [edu.rsc.org]

- 4. Page loading... [wap.guidechem.com]

- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. researchgate.net [researchgate.net]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. bmse000276 Ethanolamine at BMRB [bmrb.io]

- 10. ETHANOLAMINE HYDROCHLORIDE(2002-24-6) 1H NMR [m.chemicalbook.com]

- 11. helixchrom.com [helixchrom.com]

- 12. HPLC Separation of Ethanolamines (Monoethanolamine, Diethanolamine, and Triethanolamine) Using a Primesep 100 Column | SIELC Technologies [sielc.com]

- 13. lcms.cz [lcms.cz]

- 14. distantreader.org [distantreader.org]

- 15. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]

- 16. Elemental analysis: operation & applications - Elementar [elementar.com]

- 17. Ethanolamine-O-sulfate enhances gamma-aminobutyric acid secretion into hypophysial portal blood and lowers serum prolactin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-aminoethanol sulfate CAS number and safety data sheet"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-aminoethanol sulfate, a compound of interest in various research and development fields. This document details its chemical identity, safety information, physical and chemical properties, and key experimental protocols.

Chemical Identification and Properties

2-Aminoethanol sulfate, also known as ethanolamine O-sulfate, is a structural analog of gamma-aminobutyric acid (GABA). Its unique chemical properties make it a valuable tool in neuroscience research, particularly in studies involving GABAergic neurotransmission.

Table 1: Chemical Identifiers for 2-Aminoethanol Sulfate

| Identifier | Value | Reference |

| CAS Number | 926-39-6 | [1][2][3][4][5] |

| Molecular Formula | C₂H₇NO₄S | [1][2][4][5][6] |

| Molecular Weight | 141.15 g/mol | [1][2][4][5] |

| Synonyms | 2-Aminoethyl hydrogen sulfate, Ethanolamine O-sulfate, Mono(2-aminoethyl) sulfate, 2-Aminoethyl sulfuric acid | [1][2][3][4][5][6][7] |

Table 2: Physicochemical Properties of 2-Aminoethanol Sulfate

| Property | Value | Reference |

| Physical State | White to light cream or light yellow crystalline powder | [2][3][7][8] |

| Melting Point | 277-280 °C (decomposes) | [2][7] |

| Boiling Point | 296.49 °C (at 101,325 Pa) | [2] |

| Solubility | Soluble in water, slightly soluble in methanol | [2] |

| Density | 1.344 g/cm³ (estimate) | [2] |

| Vapor Pressure | 0 Pa at 25 °C | [2] |

| Odor | Odorless | [7] |

Safety Data Sheet (SDS) Summary

A comprehensive understanding of the safety profile of 2-aminoethanol sulfate is crucial for its handling and use in a laboratory setting.

Table 3: Hazard Identification and Precautionary Statements

| Hazard Class | GHS Code | Statement | Reference |

| Acute toxicity, Oral | H302 | Harmful if swallowed | [2][9] |

| Skin corrosion/irritation | H315 | Causes skin irritation | [2] |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation | [2] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation | [2] |

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [3][7] |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [3][7] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid. | [3] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [3] |

Table 5: Handling and Storage

| Aspect | Recommendation | Reference |

| Handling | Wash thoroughly after handling. Use with adequate ventilation. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. | [3] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. | [3][7] |

Table 6: Toxicological Data

| Test | Species | Value | Reference |

| LD50 (Oral) | Mouse | 1100 mg/kg | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving 2-aminoethanol sulfate.

Synthesis of 2-Aminoethanol Sulfate

This protocol describes a common laboratory-scale synthesis of 2-aminoethanol sulfate from 2-aminoethanol and sulfuric acid.[1]

Materials:

-

2-aminoethanol

-

Concentrated sulfuric acid

-

Water

-

Anhydrous ethanol

-

100 mL three-necked flask

-

Constant-pressure dropping funnel

-

Thermometer

-

Magnetic stirrer

-

Cryogenic cooling circulation pump

-

Vacuum distillation apparatus

Procedure:

-

In a 100 mL three-necked flask, combine 9 mL (0.15 mol) of 2-aminoethanol and 9 mL of water.

-

Cool the mixture to a temperature between -5 and 5 °C using a cryogenic cooling circulation pump.

-

Prepare an aqueous solution of sulfuric acid by slowly adding 16.3 mL of concentrated sulfuric acid to an equal volume of water.

-

Slowly add the sulfuric acid solution dropwise to the three-necked flask using a constant pressure dropping funnel, maintaining the reaction temperature between -5 and 5 °C.

-

After the addition is complete, continue stirring the reaction mixture for 30 minutes.

-

Switch to a vacuum distillation apparatus and gradually increase the temperature to room temperature to remove water by distillation at 15 mbar.

-

Transfer the distillation residue to 60 mL of anhydrous ethanol, stir thoroughly, and filter the mixture.

-

Wash the filter cake with three 15 mL portions of anhydrous ethanol.

-

Dry the resulting white solid to obtain 2-aminoethanol sulfate.

Purification by Crystallization

This protocol outlines the purification of 2-aminoethanol sulfate.[1]

Materials:

-

Crude 2-aminoethanol sulfate

-

Water

-

Ethanol

Procedure:

-

Dissolve the crude 2-aminoethanol sulfate in a minimal amount of hot water.

-

Slowly add ethanol to the solution until precipitation is observed.

-

Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration and wash with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

High-Pressure Liquid Chromatography (HPLC) Analysis in Biological Fluids

This method describes the quantitative analysis of 2-aminoethanol sulfate in plasma and urine.[2]

Materials:

-

Deproteinized plasma or acidified urine samples

-

Dowex 1-X4 (Cl⁻ form) resin

-

Dowex 50W-X8 (H⁺ form) resin

-

0.05 M citrate buffer with 0.15 N Na⁺ (pH 2.6)

-

Durrum cation-exchange column

-

Automated fluorescamine detection system

Procedure:

-

Subject aliquots of deproteinized plasma or acidified urine to ion-exchange clean-up by eluting with water through two columns packed with Dowex 1-X4 and Dowex 50W-X8 resins.

-

Chromatograph the effluents on a Durrum cation-exchange column using a 0.05 M citrate buffer (pH 2.6) containing 0.15 N Na⁺ as the mobile phase.

-

Utilize an automated fluorescamine detection system for the detection of 2-aminoethanol sulfate.

-

Quantify the concentration based on a standard curve. The assay is sensitive to 0.3 µg/mL with a linear response up to at least 133 µg/mL.

Biological Activity and Mechanisms

2-Aminoethanol sulfate is a well-characterized inhibitor of GABA transaminase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[9][10] Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, which can have various neuropharmacological effects.

Inhibition of GABA Transaminase (GABA-T)

The workflow for the inhibition of GABA-T by 2-aminoethanol sulfate involves the irreversible binding of the inhibitor to the enzyme, leading to its inactivation.

Caption: Inhibition of GABA Transaminase by 2-Aminoethanol Sulfate.

Experimental Workflow for Studying GABA-T Inhibition

A typical experimental workflow to investigate the effects of 2-aminoethanol sulfate on GABA levels in vivo is depicted below.

Caption: Workflow for in vivo analysis of GABA-T inhibition.

References

- 1. 2-AMINOETHYL HYDROGEN SULFATE | 926-39-6 [chemicalbook.com]

- 2. High-pressure liquid chromatographic determination of 2-aminoethyl hydrogen sulfate in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. US3169143A - Preparation of 2-aminoethyl hydrogen sulfate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. GABA Transaminase Inhibition Induces Spontaneous and Enhances Depolarization-Evoked GABA Efflux via Reversal of the GABA Transporter | Journal of Neuroscience [jneurosci.org]

- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 8. Effect of chronic treatment with the GABA transaminase inhibitors gamma-vinyl GABA and ethanolamine O-sulphate on the in vitro GABA release from rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aminoethyl sulfate | C2H7NO4S | CID 70223 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Ethanol, 2-amino-, sulfate (salt)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ethanol, 2-amino-, sulfate (salt), also known as 2-aminoethyl hydrogen sulfate or ethanolamine-O-sulfate. The document presents available quantitative and qualitative solubility data in various solvents, details common experimental protocols for solubility determination, and includes a visualization of the experimental workflow.

Quantitative Solubility Data

A key study by Shi Fu-xia et al. investigated the solid-liquid phase equilibrium of 2-aminoethyl hydrogen sulfate in water and aqueous ethanol solutions. While the full dataset is not publicly available, the study reports that the solubility was measured over a temperature range of 288.66 K to 335.46 K. The research also explored the impact of ethanol concentration on solubility, using water-ethanol mixtures with ethanol volume fractions of 0.1, 0.2, 0.3, 0.4, and 0.5. The experimental data were successfully correlated using the simplified model, the Apelblat equation, and the λh equation, with the λh equation providing the best fit.[1]

Table 1: Summary of Quantitative Solubility Data for 2-Aminoethyl Hydrogen Sulfate

| Solvent System | Temperature Range (K) | Key Findings | Reference |

| Water | 288.66 - 335.46 | Quantitative solubility data was determined. | [1] |

| Water + Ethanol (0.1 - 0.5 volume fraction) | 288.66 - 335.46 | Solubility data was systematically measured across this concentration range. | [1] |

Qualitative Solubility Data

Various sources provide qualitative information on the solubility of Ethanol, 2-amino-, sulfate (salt) in different solvents. This information is valuable for initial solvent screening and formulation development.

Table 2: Qualitative Solubility of 2-Aminoethyl Hydrogen Sulfate in Various Solvents

| Solvent | Solubility | Reference(s) |

| Water | Soluble / Completely Soluble | [2][3] |

| Methanol | Slightly Soluble | [2] |

| Ethanol | Insoluble | [3][4] |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in chemical and pharmaceutical development. Below are detailed methodologies for two common experimental techniques.

Laser Monitoring Technique

This method is a dynamic technique used to determine the solubility by observing the disappearance of the solid phase in a solid-liquid mixture. The study by Shi Fu-xia et al. utilized this technique for determining the solubility of 2-aminoethyl hydrogen sulfate.[1]

Principle: A laser beam is passed through a stirred suspension of the solute in the solvent. As the temperature is changed to increase solubility, the solid particles dissolve. The point at which the laser beam intensity reaches a maximum and constant value corresponds to the complete dissolution of the solid, thus defining the solubility at that temperature.

General Procedure:

-

Sample Preparation: A known mass of the solute (Ethanol, 2-amino-, sulfate (salt)) is placed in a jacketed glass vessel equipped with a magnetic stirrer and a temperature sensor.

-

Solvent Addition: A precise volume of the solvent is added to the vessel.

-

Apparatus Setup: A laser emitter is positioned on one side of the glass vessel, and a photodetector is placed on the opposite side to measure the intensity of the transmitted laser beam.

-

Equilibration and Measurement: The suspension is stirred continuously while the temperature of the vessel is controlled by a circulating fluid bath.

-

Data Acquisition: The temperature and the intensity of the transmitted laser light are recorded continuously.

-

Endpoint Determination: The temperature at which the laser light intensity sharply increases and stabilizes indicates the complete dissolution of the solute. This temperature corresponds to the saturation temperature for that specific concentration.

-

Data Analysis: The experiment is repeated with different solute-to-solvent ratios to obtain a solubility curve (solubility vs. temperature).

Gravimetric Method

The gravimetric method is a classic and straightforward technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute, and determining its mass.[5][6][7]

Principle: A saturated solution is prepared by allowing a solute to be in equilibrium with its undissolved solid form in a given solvent at a specific temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is measured.

General Procedure:

-

Saturation: An excess amount of Ethanol, 2-amino-, sulfate (salt) is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.[8]

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the constant temperature during this step to avoid any change in solubility.

-

Sample Collection: A precise volume or mass of the clear saturated solution is transferred to a pre-weighed container (e.g., an evaporating dish).[5][6]

-

Evaporation: The solvent is evaporated from the solution, typically in an oven at a temperature that does not cause decomposition of the solute.[5][6]

-

Drying and Weighing: The container with the solid residue is dried to a constant weight in a desiccator and then weighed accurately.[5][6]

-

Calculation: The solubility is calculated from the mass of the solute and the volume or mass of the solvent used.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in determining the solubility of a compound using the laser monitoring technique.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-AMINOETHYL HYDROGEN SULFATE CAS#: 926-39-6 [m.chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 2-Aminoethyl hydrogen sulfate, 99% | Fisher Scientific [fishersci.ca]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. uomosul.edu.iq [uomosul.edu.iq]

- 8. 2.5. Gravimetric Solubility Analysis Procedure [bio-protocol.org]

"spectroscopic analysis (NMR, IR, Mass Spec) of Ethanol, 2-amino-, sulfate (salt)"

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Ethanol, 2-amino-, sulfate (salt), also known as ethanolamine sulfate. The document details expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses and provides generalized experimental protocols for these techniques.

Introduction

Ethanolamine sulfate (CAS No: 56633-27-3) is an organic salt formed from the reaction of ethanolamine and sulfuric acid. As a compound containing both a primary amine and a primary alcohol, its characterization relies on a combination of spectroscopic techniques to confirm its structure and purity. This guide will explore the expected spectroscopic signatures of this salt.

While comprehensive, publicly available experimental spectra for ethanolamine sulfate are limited, this guide provides predicted data based on the well-documented spectra of the parent molecule, ethanolamine, and the known effects of protonation and the presence of a sulfate counter-ion.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for the spectroscopic analysis of ethanolamine sulfate. The data for the free base, ethanolamine, is provided for comparison to highlight the anticipated spectral changes upon salt formation.

Table 1: Predicted ¹H NMR Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| Ethanolamine | D₂O | ~3.81 | t | -CH₂-OH | |

| ~3.13 | t | H₂N-CH₂- | |||

| Ethanolamine Sulfate | D₂O | ~4.0 - 4.2 | t | -CH₂-OH | Expected downfield shift due to protonation of the nearby amine. |

| ~3.3 - 3.5 | t | H₃N⁺-CH₂- | Expected downfield shift due to protonation. |

Note: In protic solvents, the -OH and -NH₂ protons of ethanolamine typically exchange with the solvent, and are often not observed or appear as a broad singlet. For the sulfate salt, the amine becomes a non-exchangeable -NH₃⁺ group, which may appear as a triplet if coupling to the adjacent methylene is resolved.

Table 2: Predicted ¹³C NMR Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment | Notes |

| Ethanolamine | D₂O | ~60.3 | -CH₂-OH | |

| ~44.0 | H₂N-CH₂- | |||

| Ethanolamine Sulfate | D₂O | ~58 - 60 | -CH₂-OH | Minor shift expected. |

| ~42 - 44 | H₃N⁺-CH₂- | Minor shift expected. |

Table 3: Predicted IR Spectroscopy Data

| Compound | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Ethanolamine | O-H stretch | 3200-3600 | Strong, Broad | |

| N-H stretch | 3250-3400 | Medium (doublet) | ||

| C-H stretch | 2850-2960 | Medium | ||

| N-H bend | 1590-1650 | Medium | ||

| C-O stretch | 1000-1260 | Strong | ||

| Ethanolamine Sulfate | O-H stretch | 3200-3600 | Strong, Broad | |

| N-H stretch (from NH₃⁺) | 2800-3200 | Strong, Broad | Overlaps with C-H and O-H stretches. | |

| C-H stretch | 2850-2960 | Medium | ||

| N-H bend (from NH₃⁺) | 1500-1600 | Strong | ||

| S=O stretch (sulfate) | 1080-1130 | Strong | Characteristic of the sulfate ion.[1] | |

| C-O stretch | 1000-1260 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Assignment | Notes |

| ESI (+) | 62.07 | [C₂H₈NO]⁺ | Protonated ethanolamine [M+H]⁺. This is the most likely observation in the positive ion mode. |

| ESI (-) | 97.0 | [HSO₄]⁻ | Bisulfate ion. Depending on the conditions, the sulfate counter-ion may be observed in the negative ion mode. |

| 96.0 | [SO₄]²⁻/2 | The sulfate dianion is less commonly observed directly. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a water-soluble organic salt like ethanolamine sulfate. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of ethanolamine sulfate.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O). D₂O is a good choice due to the high polarity of the salt.

-

Vortex the sample until fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Experiment: Standard 1D proton experiment.

-

Parameters:

-

Number of scans: 16-64 (adjust for desired signal-to-noise).

-

Relaxation delay (d1): 1-5 seconds.

-

Acquisition time: 2-4 seconds.

-

Solvent suppression may be necessary if a residual H₂O peak is large.

-

-

-

¹³C NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

-

Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay (d1): 2 seconds.

-

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid ethanolamine sulfate sample directly onto the ATR crystal.

-

Use the pressure arm to ensure good contact between the sample and the crystal.

-

-

FTIR Acquisition:

-

Instrument: FTIR spectrometer with an ATR accessory.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Number of scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

The final spectrum should be displayed in absorbance or transmittance mode.

-

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of ethanolamine sulfate (e.g., 1 mg/mL) in a suitable solvent such as a water/methanol or water/acetonitrile mixture.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

-

A small amount of a volatile acid (e.g., formic acid) may be added to the sample to promote protonation in positive ion mode.

-

-

ESI-MS Acquisition:

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Method: Direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Parameters (Direct Infusion):

-

Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).

-

Positive Ion Mode:

-

Scan a mass range of m/z 50-200.

-

Optimize capillary voltage and source temperature for the instrument.

-

-

Negative Ion Mode:

-

Scan a mass range of m/z 50-200.

-

Reverse the polarity of the source voltages.

-

-

-

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis process.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Relationship between chemical structure and spectroscopic output.

References

An In-depth Technical Guide to the Biological Role and Metabolism of Ethanolamine O-Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanolamine O-sulfate (EOS) is a potent, irreversible inhibitor of γ-aminobutyric acid (GABA) transaminase (GABA-T), the primary enzyme responsible for the degradation of the neurotransmitter GABA. By inactivating GABA-T, EOS leads to a significant elevation of GABA levels in the central nervous system, a mechanism that underlies its notable anticonvulsant and neuroendocrine effects. This technical guide provides a comprehensive overview of the biological role and metabolism of EOS, with a focus on its mechanism of action, physiological consequences, and the experimental methodologies used to study its effects. This document is intended to serve as a detailed resource for researchers and professionals involved in neuroscience and drug development.

Introduction

Ethanolamine O-sulfate (EOS), also known as 2-aminoethyl hydrogen sulfate, is a structural analog of GABA.[1] Its primary pharmacological significance lies in its ability to act as a "suicide" inhibitor of GABA transaminase (GABA-T, EC 2.6.1.19), an enzyme crucial for the catabolism of GABA.[2] This irreversible inhibition leads to a sustained increase in brain GABA concentrations, making EOS a valuable tool for studying the physiological and behavioral consequences of enhanced GABAergic neurotransmission.[3] Its demonstrated anticonvulsant properties have positioned it as a compound of interest in epilepsy research.[4][5] Furthermore, its influence on the neuroendocrine system, particularly the hypothalamic-pituitary axis, highlights its broader physiological impact.[6][7]

Metabolism and Mechanism of Action

Chemical Synthesis

EOS is synthetically produced and is not known to be an endogenous compound in mammals.[8][9] The synthesis typically involves the esterification of ethanolamine with sulfuric acid or sulfur trioxide.[10][11] The reaction of ethanolamine with gaseous sulfur trioxide, for instance, is a spontaneous process that yields 2-aminoethyl hydrogen sulfate.[11]

"Suicide" Inactivation of GABA Transaminase

The primary metabolic fate of exogenously administered EOS is its interaction with GABA-T. EOS acts as a substrate analogue, entering the active site of the enzyme. The inactivation process is a multi-step "suicide" mechanism:

-

Initial Binding: EOS binds to the pyridoxal phosphate cofactor in the active site of GABA-T.

-

β-Elimination: The enzyme catalyzes a β-elimination reaction, leading to the release of ammonia, acetaldehyde, and sulfate.[2][12]

-

Covalent Modification: A reactive intermediate derived from the two-carbon backbone of EOS then forms a stable, covalent bond with a critical residue in the enzyme's active site.[2] This covalent modification results in the irreversible inactivation of the enzyme.

The inactivation of GABA-T by EOS occurs at a rate approximately one-tenth that of the product release from the β-elimination step.[12]

Biological Roles and Physiological Effects

The primary biological role of EOS stems from its ability to elevate GABA levels. This has several downstream consequences:

Anticonvulsant Activity

By increasing the concentration of the brain's primary inhibitory neurotransmitter, EOS exhibits potent anticonvulsant effects. This has been demonstrated in various animal models of seizures, including audiogenic seizures in mice.[4]

Neuroendocrine Regulation

EOS significantly impacts the neuroendocrine system, primarily through the modulation of the hypothalamic-pituitary axis by elevated GABA levels.

-

Prolactin Secretion: Intraventricular administration of EOS in rats leads to a marked reduction in serum prolactin (PRL) concentrations.[6][7][13] This is associated with a 3- to 4-fold increase in GABA concentration in the hypophysial portal blood, suggesting that GABA directly inhibits prolactin release from the anterior pituitary.[6][7]

-

Hypothalamic-Pituitary-Adrenal (HPA) Axis: GABAergic neurons play a crucial role in regulating the activity of corticotropin-releasing hormone (CRH) neurons in the hypothalamus, which are central to the HPA axis stress response.[14]

Quantitative Data

The following tables summarize key quantitative data related to the effects of ethanolamine O-sulfate.

Table 1: In Vivo Effects of Ethanolamine O-Sulfate in Rodents

| Parameter | Species | Dose and Route of Administration | Effect | Reference(s) |

| GABA Concentration | Rat | 300 µg, intracerebroventricular | 3- to 4-fold increase in hypophysial portal blood | [6][7] |

| Prolactin Concentration | Rat | 300 µg, intracerebroventricular | Marked reduction in serum | [6][7] |

| GABA-T Activity | Mouse | Not specified | Inhibition leads to anticonvulsant action | [4] |

| GABA Concentration | Rat | Chronic oral administration | 3.2- to 4.6-fold increase in cortex and cerebellum | [15][16][17] |

| GAD Activity | Rat | Chronic oral administration | 30-42% reduction in cortex | [15] |

Table 2: Enzyme Kinetics of GABA Transaminase Inhibition by Ethanolamine O-Sulfate

| Parameter | Value | Conditions | Reference(s) |

| Inactivation Rate Constant | 0.22 min⁻¹ | Not specified | Not specified in snippets |

| Inhibitory Constant (Ki) | 1.1 x 10⁻² M | Not specified | Not specified in snippets |

| Inactivation vs. Product Release Rate | 1:10 | Not specified | [12] |

Experimental Protocols

In Vitro GABA Transaminase Activity Assay (Spectrophotometric Method)

This protocol is based on the principle of a coupled enzymatic reaction where the product of the GABA-T reaction, glutamate, is used to generate a product that can be measured spectrophotometrically.[4][18]

-

Tissue Preparation: Homogenize brain tissue in ice-cold lysis buffer. Centrifuge the homogenate at ~14,000 rpm for 5 minutes at 4°C. Collect the supernatant for the assay.[18] Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).[18]

-

Reaction Mixture: In a 96-well plate, prepare control wells (10 µL sample + 40 µL dH₂O) and reaction wells (10 µL sample + 40 µL GABA-T Substrate solution containing GABA and α-ketoglutarate).[18]

-

Incubation: Incubate the plate at 37°C for 60 minutes.[18]

-

Detection: Add 50 µL of a transaminase assay solution (containing glutamate dehydrogenase and a reducible dye like INT) to each well. Incubate at 37°C for another 60 minutes.[18]

-

Measurement: Stop the reaction by adding 50 µL of 3% acetic acid. Measure the optical density at 492 nm using a plate reader.[18] The activity of GABA-T is proportional to the amount of glutamate produced.

Quantification of GABA in Brain Tissue by HPLC with Pre-column Derivatization

This method allows for the sensitive detection of GABA, which lacks a natural chromophore.[14][19][20]

-

Tissue Preparation: Rapidly dissect brain regions on an ice-cold plate. Homogenize the tissue in a cold 0.5 N perchloric acid solution.[1][20] Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.[20] Filter the supernatant through a 0.22 µm filter.[20]

-

Derivatization: Mix the filtrate with a derivatizing agent such as benzoyl chloride, 2,4-dinitrofluorobenzene (DNFB), or o-phthalaldehyde (OPA) under appropriate pH and temperature conditions to form a UV-absorbing or fluorescent derivative.[14][19][20]

-

HPLC Analysis: Inject the derivatized sample into a reverse-phase HPLC system (e.g., C18 column).[20] Use an isocratic or gradient mobile phase (e.g., a mixture of a phosphate buffer and methanol) to separate the GABA derivative.[20]

-

Detection: Detect the derivative using a UV-photodiode array detector at the appropriate wavelength (e.g., 360 nm for DNFB derivatives).[20]

-

Quantification: Quantify the GABA concentration by comparing the peak area to a standard curve prepared with known concentrations of derivatized GABA.[20]

In Vivo Administration of EOS in Rodents

For long-term studies of elevated GABA levels, EOS can be administered in the drinking water.[15][16][17]

-

Housing: House rats individually to monitor water intake.

-

Solution Preparation: Prepare a solution of EOS in tap water at the desired concentration.

-

Administration: Provide the EOS solution as the sole source of drinking water for the duration of the study (e.g., 28 days).

-

Monitoring: Monitor daily water consumption and body weight to calculate the average daily dose.

For acute and targeted central nervous system effects, EOS can be administered directly into the cerebral ventricles.[19][21]

-

Anesthesia and Stereotaxic Surgery: Anesthetize the rat (e.g., with pentobarbital) and place it in a stereotaxic apparatus.[21]

-

Cannula Implantation: Drill a small hole in the skull and implant a guide cannula into a lateral ventricle using stereotaxic coordinates (e.g., AP = +0.6 mm, ML = +1.6 mm, DV = +4.5 mm from bregma for rats).[21] Secure the cannula with dental acrylic.

-

Recovery: Allow the animal to recover for 3-5 days.[21]

-

Injection: On the day of the experiment, insert an injector into the guide cannula and infuse the EOS solution (e.g., 300 µg in 5 µL) at a slow rate (e.g., 1 µL/min) using an infusion pump.[7][21]

Signaling Pathways

The elevation of GABA levels by EOS leads to the activation of both ionotropic GABA-A receptors and metabotropic GABA-B receptors, initiating downstream signaling cascades.

GABA-A Receptor Signaling

Activation of GABA-A receptors, which are ligand-gated chloride ion channels, typically leads to an influx of Cl⁻, hyperpolarization of the neuronal membrane, and inhibitory postsynaptic potentials. In developing neurons, however, GABA-A activation can be excitatory due to a higher intracellular Cl⁻ concentration, leading to Cl⁻ efflux and depolarization. This can trigger Ca²⁺ influx through voltage-gated calcium channels and activate protein kinase C (PKC), which in turn phosphorylates proteins like GAP-43 and MARCKS.[22]

GABA-B Receptor Signaling

GABA-B receptors are G-protein coupled receptors that mediate slower, more prolonged inhibitory effects.[1][21]

-

G-protein Activation: GABA binding to the GABA-B1 subunit of the heterodimeric receptor activates associated Gαi/o proteins.[1]

-

Effector Modulation: The dissociated Gβγ subunits activate G-protein-activated inwardly-rectifying K⁺ (GIRK) channels, leading to K⁺ efflux and hyperpolarization. They also inhibit voltage-gated Ca²⁺ channels, reducing neurotransmitter release.[1] The Gαi/o subunit inhibits adenylyl cyclase, decreasing cAMP levels.

Conclusion

Ethanolamine O-sulfate serves as a powerful pharmacological tool for the in-depth study of the GABAergic system. Its well-defined mechanism of action as an irreversible inhibitor of GABA transaminase provides a reliable method for elevating brain GABA levels, enabling the investigation of the downstream consequences on neuronal excitability, behavior, and neuroendocrine function. The experimental protocols detailed in this guide offer a framework for researchers to further explore the therapeutic potential and physiological effects of modulating the GABAergic system. For drug development professionals, an understanding of the metabolism and biological role of compounds like EOS is crucial for the design and evaluation of novel therapeutics targeting the GABA pathway for conditions such as epilepsy and other neurological disorders. Further research into the specific pharmacokinetics and potential off-target effects of EOS will be beneficial for a more complete understanding of its profile.

References

- 1. cores.emory.edu [cores.emory.edu]

- 2. The reaction of ethanolamine O-sulphate with 4-aminobutyrate aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of monoethanolamine by derivatization with Marfey's reagent and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticonvulsant action of ethanolamine-O-sulphate and di-n-propylacetate and the metabolism of gamma-aminobutyric acid (GABA) in mice with audiogenic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Some behavioural and anticonvulsant actions in mice of ethanolamine O-sulphate, an inhibitor of 4-aminobutyrate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The demonstration of luteinizing hormone releasing factor in hypophysial portal blood of pro-oestrous and hypophysectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Endogenous Synthesis of Amino Acids Limits Growth, Lactation, and Reproduction in Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endogenous Synthesis of Amino Acids Limits Growth, Lactation, and Reproduction in Animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Practical Guide to Robust Detection of GABA in Human Brain by J-difference Spectroscopy at 3 Tesla Using a Standard Volume Coil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro and in vivo ethanolamine metabolism in rat brain: effect of time and aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ethanolamine-O-sulfate enhances gamma-aminobutyric acid secretion into hypophysial portal blood and lowers serum prolactin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Some neurochemical effects of chronic oral administration of ethanolamine O-sulphate to rats [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN102539600B - Method for detecting aminobutyric acid in sample by high efficiency liquid chromatography - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. olac.berkeley.edu [olac.berkeley.edu]

- 18. Surgery for Intracerebroventricular Injection. [bio-protocol.org]

- 19. akjournals.com [akjournals.com]

- 20. Rat intracerebroventricular injection. [bio-protocol.org]

- 21. Collection of pituitary portal blood: a methodologic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Collection of hypophysial stalk blood in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of 2-Aminoethanol Sulfate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoethanol sulfate, also known as ethanolamine-O-sulfate (EOS), is a synthetic compound that has carved a significant niche in neuropharmacology and biochemical research. This technical guide provides a comprehensive overview of its discovery, history, chemical properties, and synthesis. It further delves into its primary biological role as an inhibitor of γ-aminobutyric acid (GABA) transaminase, detailing the mechanism of action and its implications for neurotransmitter metabolism. This document consolidates key quantitative data, outlines detailed experimental protocols, and provides visual representations of relevant pathways and workflows to serve as a valuable resource for the scientific community.

Introduction

2-Aminoethanol sulfate (EOS) is the O-sulfuric acid ester of 2-aminoethanol. Its significance in the scientific realm stems primarily from its potent and specific inhibition of 4-aminobutyrate aminotransferase (GABA-T), an enzyme crucial for the degradation of the principal inhibitory neurotransmitter in the central nervous system, GABA. By inhibiting GABA-T, EOS effectively elevates GABA levels in the brain, a property that has rendered it an invaluable tool for studying the GABAergic system and exploring potential therapeutic interventions for conditions such as epilepsy and other neurological disorders. This guide traces the scientific journey of EOS from its initial synthesis to its establishment as a key research compound.

History and Discovery

While a singular, definitive "discovery" of 2-aminoethanol sulfate is not prominently documented, its synthesis and exploration as a chemical entity predate its recognition as a significant neuropharmacological agent. Patents from the 1960s describe methods for its preparation, initially exploring its utility as a chemical intermediate.[1] For instance, a 1965 patent outlines a process for producing 2-aminoethyl hydrogen sulfate for use in the manufacturing of ethylenimine finishing compositions for the paper and textile industries.[1]

The pivotal shift in the scientific focus on EOS occurred in the 1970s with the burgeoning interest in the biochemistry of neurotransmitters. Researchers investigating the GABAergic system sought specific inhibitors to probe the function of GABA-T. Early studies in this period began to characterize the effects of EOS on GABA metabolism, laying the groundwork for its establishment as a selective GABA-T inhibitor. A 1976 study by Anlezark et al. highlighted the anticonvulsant action of ethanolamine-O-sulfate, directly linking it to the metabolism of GABA.[2] Subsequent research in the 1980s further solidified its role as a tool to experimentally elevate brain GABA levels, leading to a deeper understanding of the neurotransmitter's role in physiological and pathological processes.[2][3]

Chemical and Physical Properties

2-Aminoethanol sulfate is a white to slightly beige, fine crystalline powder.[4] It is soluble in water and slightly soluble in methanol.[4] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-aminoethyl hydrogen sulfate | [2] |

| Synonyms | Ethanolamine-O-sulfate (EOS), 2-Aminoethyl sulfate, Aminoethyl hydrogen sulfate | [2][5] |

| CAS Number | 926-39-6 | [2] |

| Molecular Formula | C₂H₇NO₄S | [2][5] |

| Molar Mass | 141.14 g/mol | [2] |

| Melting Point | 277 °C (decomposes) | [2] |

| Appearance | White to slightly beige fine crystalline powder | [4] |

| Solubility | Water (Soluble), Methanol (Slightly) | [4] |

Synthesis of 2-Aminoethanol Sulfate

The primary method for synthesizing 2-aminoethanol sulfate involves the reaction of 2-aminoethanol with a sulfating agent, typically sulfuric acid or sulfur trioxide.

Experimental Protocol: Synthesis from 2-Aminoethanol and Sulfuric Acid

This protocol is adapted from established laboratory procedures.[4][6]

Materials:

-

2-Aminoethanol

-

Concentrated Sulfuric Acid

-

Toluene

-

Tetrabutylammonium bromide (TBAB) - Phase transfer catalyst

-

Ethanol

-

Three-necked flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer

-

Heating mantle

-

Oil-water separator

Procedure:

-

In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add 100 mL of 2-aminoethanol to 400 mL of toluene.

-

Add 100 mg of the phase transfer catalyst, tetrabutylammonium bromide (TBAB).

-

With continuous stirring, slowly add 1.1 equivalents of 98% concentrated sulfuric acid via the dropping funnel. Maintain the reaction temperature below 40°C. The addition should be completed over a period of 1 hour.

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Set up an oil-water separator with the condenser and heat the reaction mixture to 110°C to reflux and remove the water generated during the reaction.

-

Continue refluxing for approximately 1 hour, or until no more water separates.

-

Cool the reaction mixture to below 30°C.

-

Filter the resulting precipitate.

-

Wash the filter cake with ethanol.

-

Dry the solid product to obtain 2-aminoethanol sulfate.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of 2-aminoethanol sulfate.

Biological Activity and Mechanism of Action

The primary and most well-characterized biological activity of 2-aminoethanol sulfate is its role as an irreversible inhibitor of GABA transaminase (GABA-T).[7]

Inhibition of GABA Transaminase

GABA-T is a pyridoxal phosphate (PLP)-dependent enzyme responsible for the catabolism of GABA to succinic semialdehyde.[8] This reaction is a critical step in the GABA shunt, a metabolic pathway that conserves the carbon skeleton of GABA.

EOS acts as a "suicide" or mechanism-based inhibitor of GABA-T.[9][10] The proposed mechanism involves the enzyme's own catalytic machinery converting the inhibitor into a reactive species that then irreversibly binds to the active site, inactivating the enzyme.

Proposed Mechanism of GABA-T Inhibition by EOS:

-

EOS, as a substrate analog, binds to the active site of GABA-T.

-

The enzyme initiates a β-elimination reaction, releasing ammonia, acetaldehyde, and sulfate.[9][10]

-

This elimination process generates a highly reactive intermediate.

-

The reactive intermediate forms a covalent bond with a critical residue in the enzyme's active site, leading to irreversible inactivation.

Signaling Pathway: Impact on GABAergic Neurotransmission

By inhibiting GABA-T, EOS leads to a significant increase in the intracellular concentration of GABA in the brain.[11][12] This elevated GABA is then available for release into the synaptic cleft upon neuronal depolarization. The increased synaptic GABA concentration enhances the activation of both ionotropic GABAA and metabotropic GABAB receptors on postsynaptic neurons. This leads to an overall increase in inhibitory neurotransmission, which is the basis for the anticonvulsant and other neuropharmacological effects of EOS.[7][8]

References

- 1. US3169143A - Preparation of 2-aminoethyl hydrogen sulfate - Google Patents [patents.google.com]

- 2. Ethanolamine-O-sulfate - Wikipedia [en.wikipedia.org]

- 3. Ethanolamine-O-sulfate enhances gamma-aminobutyric acid secretion into hypophysial portal blood and lowers serum prolactin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-AMINOETHYL HYDROGEN SULFATE | 926-39-6 [chemicalbook.com]

- 5. Aminoethyl sulfate | C2H7NO4S | CID 70223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 7. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The reaction of ethanolamine O-sulphate with 4-aminobutyrate aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The reaction of ethanolamine O-sulphate with 4-aminobutyrate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of chronic treatment with the GABA transaminase inhibitors gamma-vinyl-GABA and ethanolamine-O-sulphate on the in vivo release of GABA from rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chronic administration of the GABA-transaminase inhibitor ethanolamine O-sulphate leads to up-regulation of GABA binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

"using Ethanol, 2-amino-, sulfate (salt) for protein precipitation"

Application Notes and Protocols for Protein Precipitation

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein precipitation is a fundamental technique in biochemistry and downstream processing for the isolation, concentration, and purification of proteins from complex biological mixtures. The selection of an appropriate precipitation agent is critical to maximizing protein recovery while maintaining biological activity. This document provides a detailed overview of common protein precipitation methodologies.

Regarding the Use of Ethanol, 2-amino-, sulfate (salt) for Protein Precipitation

Extensive literature review indicates that Ethanol, 2-amino-, sulfate (salt), also known as ethanolamine sulfate, is not a standard or commonly documented reagent for protein precipitation. While the individual components of this salt—an amine group, a sulfate counter-ion, and an ethanol moiety—are present in molecules used for established precipitation techniques (e.g., ammonium sulfate for salting-out and ethanol for organic solvent precipitation), there are no readily available protocols or quantitative data for the use of ethanolamine sulfate itself.

Therefore, this document will focus on the principles and protocols of well-established protein precipitation methods that are scientifically validated and widely used in the research and drug development fields. The underlying principles of these methods would be the starting point for any investigation into the novel use of a salt like ethanolamine sulfate.

I. General Principles of Protein Precipitation

Protein solubility is highly dependent on the interactions between the protein surface and the surrounding solvent. Precipitation is induced by altering these interactions to favor protein-protein aggregation over protein-solvent interaction. The primary mechanisms include:

-

Salting Out: At high salt concentrations, the salt ions compete with the protein for water molecules. This disrupts the hydration shell around the protein, exposing hydrophobic patches on its surface. The increased hydrophobic interactions between protein molecules lead to aggregation and precipitation.[1][2] The effectiveness of different salts in precipitating proteins is described by the Hofmeister series.[2][3]

-

Organic Solvent Precipitation: The addition of water-miscible organic solvents, such as ethanol or acetone, reduces the dielectric constant of the aqueous solution. This weakens the electrostatic and hydrogen bonding interactions between the protein and water, effectively stripping the hydration layer and promoting protein-protein aggregation.[4]

-

Isoelectric Precipitation: The net charge of a protein is dependent on the pH of the solution. At its isoelectric point (pI), the net charge of a protein is zero.[4][5] In this state, the repulsive electrostatic forces between protein molecules are at a minimum, leading to aggregation and precipitation.

-

Precipitation with Non-ionic Polymers: Polymers like polyethylene glycol (PEG) also cause protein precipitation, primarily through a mechanism of excluded volume.

II. Established Protein Precipitation Protocols and Data

Below are detailed protocols for two of the most common protein precipitation methods: salting out with ammonium sulfate and precipitation with ethanol.

A. Salting Out with Ammonium Sulfate

Ammonium sulfate is the most commonly used salt for protein precipitation due to its high solubility, lack of buffering capacity, and generally non-denaturing properties.[1][2][3]

Experimental Protocol: Ammonium Sulfate Precipitation

-

Preparation of Protein Solution:

-

Start with a clarified protein solution (e.g., cell lysate supernatant after centrifugation).

-

Ensure the protein concentration is at least 1 mg/mL for efficient precipitation.

-

Perform the entire procedure at a low temperature (e.g., 4°C) to minimize protein denaturation and degradation.

-

Buffer the protein solution to a stable pH (e.g., using 50 mM Tris-HCl or HEPES).[6]

-

-

Addition of Ammonium Sulfate:

-

Slowly add finely ground, solid ammonium sulfate to the gently stirring protein solution. Adding the salt slowly prevents localized high concentrations that could cause unwanted protein denaturation or aggregation.[6]

-

Alternatively, add a saturated ammonium sulfate solution to avoid volume changes and potential pH shifts.

-

The amount of ammonium sulfate to add is typically determined as a percentage of saturation. Different proteins precipitate at different salt concentrations. A common approach is to perform a fractional precipitation, collecting protein fractions at different saturation levels (e.g., 0-30%, 30-50%, 50-80%).

-

-

Incubation:

-

After the addition of ammonium sulfate, continue to stir the solution gently for approximately 30 minutes to allow for equilibration and complete precipitation.

-

-

Recovery of Precipitated Protein:

-

Centrifuge the solution at high speed (e.g., 10,000 - 20,000 x g) for 10-30 minutes to pellet the precipitated protein.[6]

-

Carefully decant the supernatant. The supernatant can be subjected to a higher concentration of ammonium sulfate to precipitate other proteins.

-

-

Resolubilization and Desalting:

-

Resuspend the protein pellet in a minimal volume of a suitable buffer.

-

Remove the excess ammonium sulfate from the redissolved protein solution using dialysis or gel filtration chromatography.

-

Quantitative Data Summary for Ammonium Sulfate Precipitation

| Parameter | Typical Range/Value | Notes |

| Ammonium Sulfate Saturation | 20-80% | Highly dependent on the specific protein. Fractional cuts are recommended for purification. |

| Protein Concentration | > 1 mg/mL | Lower concentrations may result in incomplete precipitation. |

| Temperature | 0-4 °C | Crucial for maintaining protein stability. |

| pH | Stable, buffered pH | Ammonium sulfate addition can lower the pH of unbuffered solutions.[6] |

| Centrifugation Speed | 10,000 - 20,000 x g | Sufficient to pellet the aggregated protein. |

| Centrifugation Time | 10-30 minutes | Ensures complete pelleting. |

B. Organic Solvent Precipitation with Ethanol

Ethanol precipitation is effective for concentrating proteins and removing non-protein contaminants like detergents.[7] It is crucial to perform this method at low temperatures to minimize protein denaturation.

Experimental Protocol: Ethanol Precipitation

-

Preparation of Protein Solution:

-

Start with a clarified aqueous protein solution.

-

Pre-chill the protein solution and the ethanol to -20°C.

-

-

Addition of Ethanol:

-

Slowly add cold ethanol to the protein solution with gentle mixing to a final concentration typically between 70% and 90%. A common method is to add 9 volumes of cold ethanol to 1 volume of the protein solution.[7]

-

-

Incubation:

-

Incubate the mixture at a low temperature (e.g., -20°C or -80°C) for at least 1-2 hours to allow for complete precipitation.[7] Longer incubation times may be necessary for dilute protein solutions.

-

-

Recovery of Precipitated Protein:

-

Centrifuge the solution at high speed (e.g., >14,000 rpm) in a refrigerated centrifuge (4°C) for 30 minutes to pellet the precipitated protein.[7]

-

Carefully decant the ethanol supernatant.

-

-

Washing and Drying:

-

Optionally, wash the pellet with cold 90% ethanol to remove any remaining solutes.

-

Air-dry the pellet briefly to remove residual ethanol. Do not over-dry, as this can make resolubilization difficult.

-

-

Resolubilization:

-

Resuspend the protein pellet in a suitable buffer. This may require vortexing or gentle heating, depending on the protein and the buffer composition.[7]

-

Quantitative Data Summary for Ethanol Precipitation

| Parameter | Typical Range/Value | Notes |

| Final Ethanol Concentration | 70-90% (v/v) | Higher concentrations generally lead to more complete precipitation. |

| Temperature | -20 °C to -80 °C | Essential to minimize protein denaturation.[7] |

| Incubation Time | ≥ 2 hours | Can be extended overnight for dilute samples.[7] |

| Centrifugation Speed | > 14,000 rpm | To effectively pellet the precipitate.[7] |

| Centrifugation Temperature | 4 °C | To maintain protein integrity.[7] |

III. Visualized Workflows

Workflow for Ammonium Sulfate Precipitation

Caption: A typical workflow for protein precipitation using ammonium sulfate.

Workflow for Ethanol Precipitation

Caption: A standard workflow for protein precipitation using cold ethanol.

References

- 1. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein precipitation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 5. bioquochem.com [bioquochem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. kendricklabs.com [kendricklabs.com]

"protocol for 2-aminoethanol sulfate in fractional protein precipitation"

Application Notes and Protocol for Fractional Protein Precipitation

Topic: Protocol for Fractional Protein Precipitation

Audience: Researchers, scientists, and drug development professionals.

Note on "2-Aminoethanol Sulfate": Initial literature searches did not yield established protocols for the use of "2-aminoethanol sulfate" as a primary agent for fractional protein precipitation. 2-Aminoethanol (ethanolamine) is recognized as a buffering agent in biochemical applications.[1][2][3][4] However, the standard and widely documented method for fractional protein precipitation by "salting out" utilizes ammonium sulfate.[5][6] This document, therefore, provides a detailed protocol based on this established and reliable method. It is possible that 2-aminoethanol could be used for pH control during the process, but ammonium sulfate remains the precipitating agent of choice due to its high solubility, effectiveness, and stabilizing effect on most proteins.[6][7]

Introduction to Fractional Protein Precipitation

Fractional precipitation is a crucial early step in protein purification, designed to separate proteins from a crude mixture based on their differential solubility.[5][6] The most common method, known as "salting out," involves incrementally adding a neutral salt, such as ammonium sulfate, to the protein solution.[5]

The principle of salting out relies on altering the solvation potential of the solvent.[5] At high salt concentrations, the salt ions compete with the protein molecules for water molecules. This effectively reduces the amount of water available to hydrate the surface of the proteins, leading to an increase in protein-protein hydrophobic interactions.[7] As proteins begin to aggregate, they precipitate out of the solution.[8] Since different proteins precipitate at different salt concentrations, this technique allows for a stepwise enrichment of the target protein.[6]

Ammonium sulfate is the most frequently used salt for this purpose due to several advantageous properties:

-

High Solubility: Allows for the creation of solutions with very high ionic strength.[6]

-

Protein Stabilization: Tends to stabilize the native conformation of most proteins.[6][7]

-

Low Density of Solution: The resulting protein precipitate is typically dense enough to be easily pelleted by centrifugation.

-

Cost-Effectiveness: It is a readily available and inexpensive reagent.[6]

Experimental Protocol: Fractional Precipitation Using Ammonium Sulfate